methyl2-amino-2-(1H-imidazol-2-yl)acetate
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Overview
Description
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate is a white crystalline solid that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate can be synthesized by heating aminoethanol and 1H-imidazole-2-carboxaldehyde under acidic conditions . The reaction involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
While specific industrial production methods for methyl 2-amino-2-(1H-imidazol-2-yl)acetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps for purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the imidazole ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(1-ethyl-1H-imidazol-2-yl)acetate: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-(1H-imidazol-2-yl)acetic acid: This compound lacks the methyl ester group and has different chemical properties.
Uniqueness
Methyl 2-amino-2-(1H-imidazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-amino-2-(1H-imidazol-2-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4(7)5-8-2-3-9-5/h2-4H,7H2,1H3,(H,8,9) |
InChI Key |
CMYABQIILRECTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=CN1)N |
Origin of Product |
United States |
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